2-(1,3-Thiazol-5-yl)pyrimidin-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell .
Mode of Action
It is known that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving Biotin Carboxylase. This enzyme is part of the fatty acid synthesis pathway and the citric acid cycle, both of which are essential for energy production in the cell . By interacting with Biotin Carboxylase, this compound could potentially disrupt these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with Biotin Carboxylase. If the compound inhibits the enzyme, it could lead to a decrease in fatty acid synthesis and energy production in the cell . This could potentially result in growth inhibition or other cellular effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment .
Biochemical Analysis
Biochemical Properties
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to bind with kinases, which are crucial in phosphorylation processes. This binding can either inhibit or activate the enzyme, depending on the specific kinase and the context of the interaction . Additionally, this compound can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of specific kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, in cancer cells, this compound may induce apoptosis by disrupting the balance of pro- and anti-apoptotic signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method adheres to the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another PDE4 inhibitor with a similar structure but different substituents.
Thiazolopyrimidine derivatives: Compounds with a thiazole and pyrimidine moiety, exhibiting a broad spectrum of pharmacological activity.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNYFKNYCSENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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